molecular formula C11H13N3 B1454586 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline CAS No. 1183309-99-0

4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Cat. No. B1454586
CAS RN: 1183309-99-0
M. Wt: 187.24 g/mol
InChI Key: QWPPDCVKEZUYQW-UHFFFAOYSA-N
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Description

4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 . It is a powder at room temperature . The IUPAC name for this compound is 4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenylamine .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline, has been a subject of interest for many researchers . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The InChI code for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline is 1S/C11H13N3/c1-9-6-13-14(7-9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline has a molecular weight of 187.24 . It is a powder at room temperature .

Scientific Research Applications

Organic Synthesis

“4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline” is used in organic synthesis . It was prepared in a 63% yield utilizing a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) .

Crystallography

This compound has been used in crystallography studies . Single crystals of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline were grown by layering a CH2Cl2 solution of the title compound with acetone followed by pentane . Two distinct polymorphs of the title compound were identified .

Ligand for Metal Complexes

The compound is a type of tris(pyrazolyl)methane (Tpm) ligand . Tpm ligands and their corresponding metal complexes have been exploited for a broad range of applications, including catalysis and biomedical chemistry .

Catalysis

Tpm ligands have been used in catalysis . For instance, the molecule [TpmMn(CO)3]PF6 has been investigated as a chemotherapeutic to treat colon cancer .

Biomedical Chemistry

In the field of biomedical chemistry, Tpm ligands have shown potential . The neutral Tpm ligands are isoelectronic analogs of the anionic tris(pyrazolyl)borate (Tp) ligands , another class of tridentate ligands that have also been utilized in many applications .

Antileishmanial Activity

Sulfonamide derivatives of pyrazole compounds, similar to “4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline”, have shown antileishmanial activity . The sulfonamide functionality can display antiparasitic, antibacterial, and anti-viral HIV activities .

properties

IUPAC Name

4-[(4-methylpyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-6-13-14(7-9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPPDCVKEZUYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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